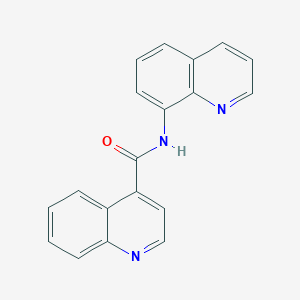

N-(Quinolin-8-yl)quinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Quinolin-8-yl)quinoline-4-carboxamide is a compound that features two quinoline rings connected by a carboxamide group Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinolin-8-yl)quinoline-4-carboxamide can be achieved through several methods. One common approach involves the reaction of quinoline-8-amine with quinoline-4-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction typically occurs in a solvent like dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Quinolin-8-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Quinoline-4-carboxamide derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

N-(Quinolin-8-yl)quinoline-4-carboxamide is a synthetic compound with a quinoline moiety that has applications in medicinal chemistry for the development of pharmaceuticals targeting various diseases. It has a carboxamide functional group that enhances its biological activity.

Scientific Research Applications

- Antimalarial Research: this compound exhibits biological activities, particularly in antimalarial research. It inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action often involves interference with metabolic pathways critical for the parasite's survival. Quinoline-4-carboxamides have demonstrated activity against multiple life-cycle stages of the parasite and act through a novel mechanism for antimalarial chemotherapy, inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis .

- Antimicrobial Agent: this compound derivatives have been investigated for their potential as antimicrobial agents.

- Anticancer Properties: this compound derivatives have been investigated for their anticancer properties.

- Interaction Studies: Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes or receptors related to disease processes. Studies have shown that modifications in the quinoline structure can significantly alter binding affinities and biological activities against specific pathogens or cancer cell lines. Investigating these interactions helps in understanding the compound's mechanism of action and optimizing its pharmacological profile.

- ** изучения связывания цитохрома P450 2C9 типа II** Чтобы понять способы связывания, мы используем аналоги хинолин-4-карбоксамида для изучения факторов, определяющих соотношения структура-активность .

Comparison with Similar Compounds

This compound stands out due to its specific positioning of functional groups that enhance its biological activity against malaria while also providing avenues for further modification to target other diseases effectively.

Activity Against Malaria

- Several compounds, including 2, 27, 30, and 38, showed low nanomolar activity against the live schizont forms of Plasmodium yoelli .

- 4-Quinolinecarboxamides, particularly compounds 2 and 30, are potent antigametocytocidal (stage IV–V) with nanomolar activities .

- Compounds 2, 27, 30, and 38 showed nanomolar potency in the P. berghei ookinete development assay, which simulates in vitro the first 24 h of parasite development in the mosquito midgut, from mature gametocyte transformation into gametes, through fertilization, and to mature ookinete development .

- The favorable potency, selectivity, DMPK properties, and efficacy coupled with a novel mechanism of action, inhibition of translation elongation factor 2 (PfEF2), led to the progression of 2 (DDD107498) to preclinical development .

Wirkmechanismus

The mechanism of action of N-(Quinolin-8-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these kinases, leading to the disruption of cellular signaling pathways that regulate cell proliferation and survival. This inhibition can induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound may interact with DNA and proteins, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(Quinolin-8-yl)quinoline-2-carboxamide

- N-(Quinolin-8-yl)picolinamide

- N-(Quinolin-8-yl)pyrazine-2-carboxamide

Uniqueness

N-(Quinolin-8-yl)quinoline-4-carboxamide is unique due to its specific structural configuration, which allows it to form stable complexes with transition metals and exhibit potent biological activities. Compared to similar compounds, it may offer enhanced selectivity and efficacy in its applications .

Eigenschaften

Molekularformel |

C19H13N3O |

|---|---|

Molekulargewicht |

299.3 g/mol |

IUPAC-Name |

N-quinolin-8-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C19H13N3O/c23-19(15-10-12-20-16-8-2-1-7-14(15)16)22-17-9-3-5-13-6-4-11-21-18(13)17/h1-12H,(H,22,23) |

InChI-Schlüssel |

FKEDTMGNJZLPEK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.